2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester is a chemical compound with the molecular formula C13H22O6 and a molar mass of 274.31 g/mol . This compound is known for its unique structure, which includes a butoxycarbonyl group and a tetrahydrofuran-2-ylmethyl ester moiety. It is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester typically involves the esterification of propionic acid derivatives with butoxycarbonyl and tetrahydrofuran-2-ylmethyl groups. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired outcome but generally involve controlled temperature and pressure settings .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and other derivatives.
Biology: The compound can be used in biochemical assays and studies involving enzyme reactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, facilitating various biochemical reactions. Its unique structure allows it to participate in specific binding interactions, influencing the activity of target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(Butoxycarbonyl)oxy]propionic acid methyl ester
- 2-[(Butoxycarbonyl)oxy]propionic acid ethyl ester
- 2-[(Butoxycarbonyl)oxy]propionic acid isopropyl ester
Uniqueness
Compared to similar compounds, 2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester stands out due to its tetrahydrofuran-2-ylmethyl ester moiety. This unique structural feature imparts distinct chemical properties and reactivity, making it valuable in specific applications .
Eigenschaften
CAS-Nummer |
64058-38-4 |
---|---|
Molekularformel |
C13H22O6 |
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
oxolan-2-ylmethyl 2-butoxycarbonyloxypropanoate |
InChI |
InChI=1S/C13H22O6/c1-3-4-7-17-13(15)19-10(2)12(14)18-9-11-6-5-8-16-11/h10-11H,3-9H2,1-2H3 |
InChI-Schlüssel |
YMURBNOJOCMCNI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)OC(C)C(=O)OCC1CCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.